Poricoic acid AE
Overview
Description
Poricoic acid AE is a natural product derived from the surface layer of Poria cocos (Schw.) Wolf . It is a type of Triterpenoids and is usually found in powder form . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .
Molecular Structure Analysis
The molecular formula of this compound is C33H50O5 . It has a molecular weight of 526.75 g/mol . More detailed structural analysis would require advanced techniques like NMR or X-ray crystallography .Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 526.75 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Triterpene Compounds in Poria Cocos
Poricoic acid AE, along with poricoic acid CE and other known triterpenes, was isolated from the surface layer of the mushroom Poria cocos. These compounds have been structurally elucidated based on high-resolution mass spectrometry and nuclear magnetic resonance analyses (Yang et al., 2009).
Potential Biomarkers in Traditional Chinese Medicine
A study on Wolfiporia cocos, a traditional Chinese medicine, utilized artificial intelligence algorithms and network pharmacology to screen potential biomarkers. Poricoic acid A, a related compound to this compound, was identified as a main active component, suggesting the significance of these triterpenoids in the clinical application and development of Poria cocos (Li, Zuo, & Wang, 2022).
Pharmacokinetic Characteristics in Rats
A study developed an ultra-high performance liquid chromatography method for determining various triterpene compounds, including poricoic acid A, in rat plasma. This research could be relevant for understanding the pharmacokinetics and bioactivity of this compound (Qian et al., 2018).
Anti-Inflammatory and Antitumor Properties
Poricoic acids from Poria cocos, including poricoic acid A, have been studied for their inhibitory effects on tumor-promoting activities and their anti-inflammatory properties. These findings indicate potential applications in pharmaceuticals and functional foods (Ukiya et al., 2002).
Quality Evaluation of Poria
A study focused on the quality evaluation of Poria, a traditional Chinese medicine, identified poricoic acid A among other triterpenoids. This research contributes to the standardization and quality control of herbal medicines containing triterpenoids like this compound (Tian et al., 2019).
Renal Fibrosis Mitigation
Research on poricoic acids identified novel inhibitors of matrix metalloproteinases from Poria cocos, which play a key role in epithelial-mesenchymal transition contributing to renal fibrosis. This suggests potential therapeutic applications of this compound in treating renal diseases (Chen et al., 2019).
Future Directions
Properties
IUPAC Name |
(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(3-ethoxy-3-oxopropyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O5/c1-10-38-28(35)16-17-31(7)24(21(4)5)13-14-26-25(31)15-18-32(8)29(27(34)19-33(26,32)9)23(30(36)37)12-11-22(6)20(2)3/h14-15,20,23-24,27,29,34H,4,6,10-13,16-19H2,1-3,5,7-9H3,(H,36,37)/t23-,24+,27-,29+,31+,32-,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZGUCXRSIGYMA-QSZXRLQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1(C(CC=C2C1=CCC3(C2(CC(C3C(CCC(=C)C(C)C)C(=O)O)O)C)C)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@]1([C@@H](CC=C2C1=CC[C@]3([C@]2(C[C@H]([C@@H]3[C@@H](CCC(=C)C(C)C)C(=O)O)O)C)C)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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